molecular formula C7H14O2 B6229350 rac-(1r,4r)-4-methoxycyclohexan-1-ol, trans CAS No. 22188-03-0

rac-(1r,4r)-4-methoxycyclohexan-1-ol, trans

Cat. No.: B6229350
CAS No.: 22188-03-0
M. Wt: 130.2
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Description

rac-(1r,4r)-4-Methoxycyclohexan-1-ol, trans is a stereoisomeric compound characterized by its specific spatial arrangement of atoms. This compound is part of the cyclohexanol family, where a methoxy group is attached to the fourth carbon of the cyclohexane ring, and the hydroxyl group is attached to the first carbon. The “trans” designation indicates that the methoxy and hydroxyl groups are on opposite sides of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,4r)-4-methoxycyclohexan-1-ol, trans can be achieved through several methods. One common approach involves the reduction of 4-methoxycyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of 4-methoxycyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

rac-(1r,4r)-4-Methoxycyclohexan-1-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form cyclohexane derivatives using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 4-Methoxycyclohexanone or 4-methoxycyclohexanal.

    Reduction: 4-Methoxycyclohexane.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

rac-(1r,4r)-4-Methoxycyclohexan-1-ol, trans has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-(1r,4r)-4-methoxycyclohexan-1-ol, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the methoxy group can influence the compound’s overall hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycyclohexanol, cis: Differing only in the spatial arrangement of the methoxy and hydroxyl groups.

    4-Methoxycyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Hydroxycyclohexanone: Contains a hydroxyl group but lacks the methoxy group.

Uniqueness

rac-(1r,4r)-4-Methoxycyclohexan-1-ol, trans is unique due to its specific trans configuration, which can significantly influence its chemical reactivity and biological activity compared to its cis counterpart or other related compounds.

Properties

CAS No.

22188-03-0

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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